

Technical Guide: Solubility of 1,1,2-Tribromoethane in Organic Solvents

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Compound of Interest

Compound Name: 1,1,2-Tribromoethane

Cat. No.: B1583406

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of **1,1,2-Tribromoethane** in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes predicted qualitative solubility based on established chemical principles and provides a detailed experimental protocol for the precise determination of its solubility.

Predicted Qualitative Solubility of 1,1,2-Tribromoethane

1,1,2-Tribromoethane ($C_2H_3Br_3$) is a halogenated hydrocarbon. Its solubility in organic solvents is governed by the principle of "like dissolves like." As a relatively non-polar molecule, it is expected to be readily soluble in non-polar and weakly polar organic solvents. Halogenated alkanes tend to dissolve in organic solvents because the intermolecular forces (van der Waals and dipole-dipole interactions) formed between the solute and solvent are comparable in strength to those broken within the separate components[1]. Its miscibility with water is very low[2].

The following table provides a qualitative prediction of the solubility of **1,1,2-Tribromoethane** in a range of common organic solvents, categorized by solvent class.

Solvent Class	Solvent Name	Chemical Formula	Polarity	Predicted Solubility
Alcohols	Methanol	CH ₃ OH	Polar Protic	Soluble
Ethanol	C ₂ H ₅ OH	Polar Protic	Soluble	
Isopropanol	C ₃ H ₇ OH	Polar Protic	Soluble	
Ketones	Acetone	C ₃ H ₆ O	Polar Aprotic	Miscible
Methyl Ethyl Ketone	C ₄ H ₈ O	Polar Aprotic	Miscible	
Ethers	Diethyl Ether	(C ₂ H ₅) ₂ O	Weakly Polar	Miscible
Tetrahydrofuran (THF)	C ₄ H ₈ O	Polar Aprotic	Miscible	
Halogenated	Chloroform	CHCl ₃	Weakly Polar	Miscible
Solvents	Dichloromethane	CH ₂ Cl ₂	Weakly Polar	
Carbon Tetrachloride	CCl ₄	Non-Polar	Miscible	Miscible
Aromatic	Benzene	C ₆ H ₆	Non-Polar	
Hydrocarbons	Toluene	C ₇ H ₈	Non-Polar	Miscible
Alkanes	n-Hexane	C ₆ H ₁₄	Non-Polar	
Heptane	C ₇ H ₁₆	Non-Polar	Soluble	

Note: This table is based on general principles of chemical solubility. For precise quantitative data, experimental determination is required as outlined in the protocol below.

Experimental Protocol: Determination of Solubility via Static Equilibrium Shake-Flask Method

This protocol details the most common and reliable method for determining the equilibrium solubility of a liquid solute, like **1,1,2-Tribromoethane**, in an organic solvent. The "shake-flask"

method ensures that the solvent becomes saturated with the solute, after which the concentration in the liquid phase is quantified.

Principle

An excess amount of the solute (**1,1,2-Tribromoethane**) is added to the solvent of interest in a sealed container. The mixture is agitated at a constant temperature for an extended period to ensure that thermodynamic equilibrium is reached, creating a saturated solution with an undissolved phase of the solute. After equilibration, the saturated solution is separated from the excess solute, and its concentration is determined using a suitable analytical technique, such as gas chromatography.

Materials and Reagents

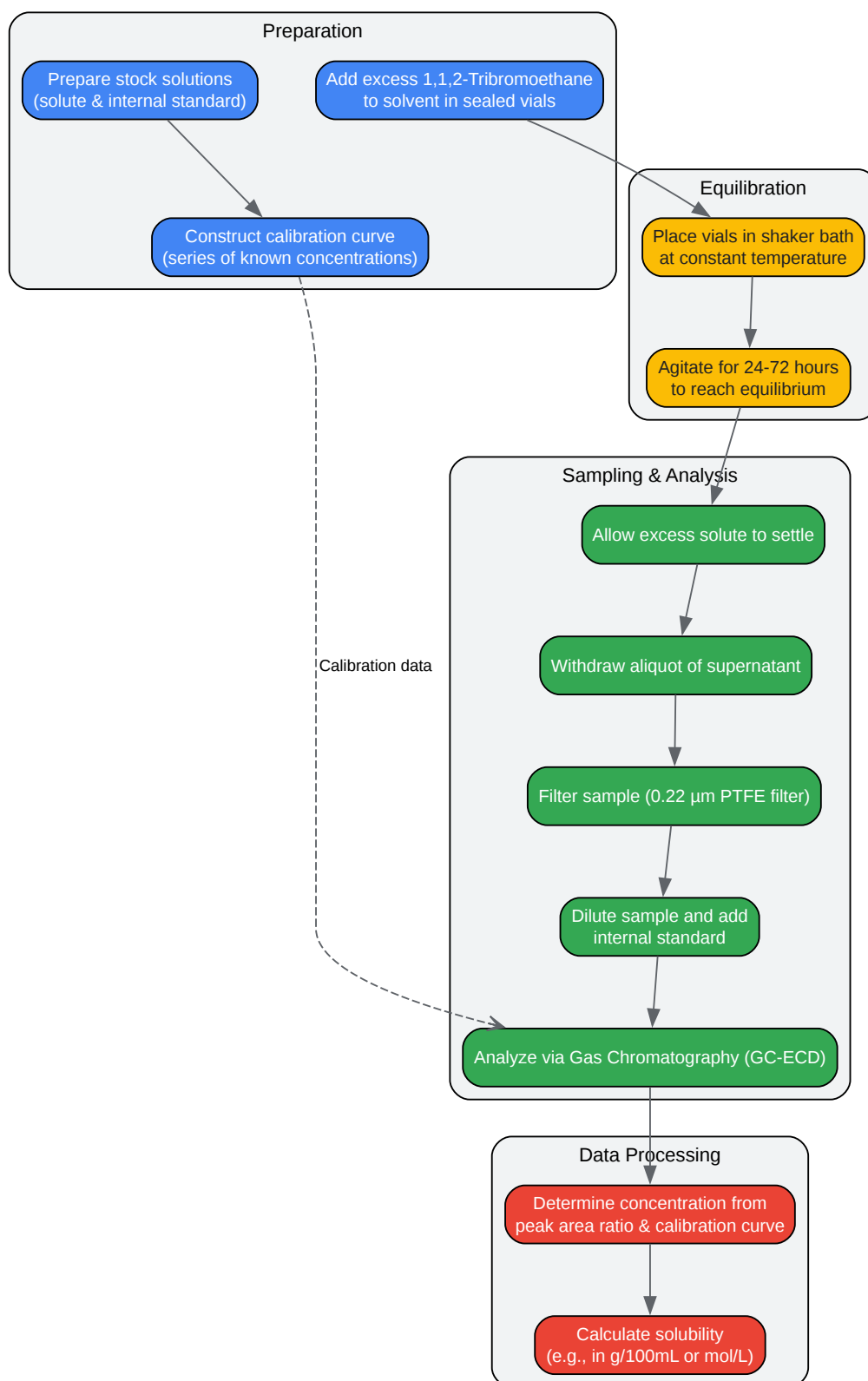
- Solute: **1,1,2-Tribromoethane** (purity >99%)
- Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.
- Internal Standard: A non-reactive compound with a distinct retention time from the solute and solvent (e.g., 1,2-Dibromopropane for GC analysis).
- Reagents for GC: High-purity carrier gas (e.g., Nitrogen or Helium).

Apparatus

- Analytical balance (± 0.1 mg accuracy)
- Glass vials or flasks with airtight, chemically resistant caps (e.g., PTFE-lined screw caps)
- Constant temperature orbital shaker or water bath
- Calibrated positive displacement micropipettes
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- Gas Chromatograph (GC) equipped with an Electron Capture Detector (ECD), suitable for halogenated compounds, or a Flame Ionization Detector (FID).

- Appropriate GC column (e.g., DB-Select 624 UI or similar)[3].

Experimental Workflow



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